molecular formula C13H19FN2O B1475768 1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine CAS No. 2098121-72-1

1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine

Cat. No. B1475768
CAS RN: 2098121-72-1
M. Wt: 238.3 g/mol
InChI Key: DGBRGWAQTGFJQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several synthetic routes for piperazine derivatives . The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of “1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine” is C13H19FN2O. The molecular weight is 238.3 g/mol.


Chemical Reactions Analysis

Piperazine derivatives can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also be used to prepare cyclic amine substituted Tröger’s base derivatives .

Scientific Research Applications

Kinase Inhibitors

The piperazine moiety is frequently utilized in the development of kinase inhibitors . These compounds play a crucial role in signal transduction pathways and are pivotal in the treatment of various cancers. The presence of the piperazine ring can enhance the pharmacokinetic properties of kinase inhibitors, making them more effective in targeting cancer cells.

Receptor Modulators

Piperazine derivatives, such as 1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine, are often used as receptor modulators . They can interact with specific receptors in the brain, influencing neurotransmitter activity and offering potential treatments for neurological disorders.

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons, including our compound of interest, facilitates their incorporation into complex molecules . This makes them valuable in synthetic chemistry for constructing a wide range of bioactive molecules.

Antiparasitic Agents

Research has shown that piperazine compounds can be synthesized to create antiparasitic agents . These agents can be used to treat diseases like leishmaniasis, which affects millions of people worldwide.

Agricultural Chemicals

Piperazine derivatives are also explored for their use in agriculture as acaricidal compounds . They can help protect crops from mite infestations, ensuring food security and agricultural productivity.

Drug Discovery and Development

The structural and conformational characteristics of piperazine rings make them a scaffold for arranging pharmacophoric groups . This is essential in the drug discovery process, where the precise interaction with target macromolecules is necessary for the development of new medications.

Safety and Hazards

While specific safety and hazard information for “1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine” is not available, piperazine compounds can cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

1-[2-fluoro-2-(2-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-17-13-5-3-2-4-11(13)12(14)10-16-8-6-15-7-9-16/h2-5,12,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBRGWAQTGFJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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